2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide 2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365046
InChI: InChI=1S/C18H16FN3O2/c1-11(2)12-7-9-13(10-8-12)16-17(22-24-21-16)20-18(23)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)
SMILES:
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol

2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

CAS No.:

Cat. No.: VC16365046

Molecular Formula: C18H16FN3O2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide -

Specification

Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
IUPAC Name 2-fluoro-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Standard InChI InChI=1S/C18H16FN3O2/c1-11(2)12-7-9-13(10-8-12)16-17(22-24-21-16)20-18(23)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)
Standard InChI Key TXZKTVMVHPJCGC-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-fluoro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is C₂₀H₁₇FN₃O₂, with a molecular weight of 350.37 g/mol. Key structural features include:

  • A 1,2,5-oxadiazole ring (furazan) at the core, known for its electron-deficient nature and metabolic stability .

  • A 2-fluorobenzamide group attached to the 3-position of the oxadiazole, introducing hydrogen-bonding capabilities and steric bulk.

  • A 4-isopropylphenyl substituent at the 4-position of the oxadiazole, contributing hydrophobic interactions and enhancing membrane permeability .

Table 1: Calculated Physicochemical Properties

PropertyValueRelevance to Bioactivity
logP4.2 ± 0.3High lipophilicity for membrane penetration .
Polar Surface Area66.8 ŲModerate solubility in aqueous media .
Hydrogen Bond Donors1Limited H-bonding capacity.
Hydrogen Bond Acceptors5Facilitates interactions with enzymatic targets .

These properties suggest favorable drug-likeness, aligning with Lipinski’s Rule of Five criteria for oral bioavailability .

Synthetic Routes and Optimization

The synthesis of 1,2,5-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For this compound, a plausible pathway includes:

  • Formation of the 1,2,5-Oxadiazole Core:
    Reaction of 4-(4-isopropylphenyl)amidoxime with 2-fluorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) induces cyclization to form the oxadiazole ring . This method mirrors protocols used for analogous compounds, yielding moderate to high purity (70–85%) .

  • Purification and Characterization:
    Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures removal of unreacted starting materials. Structural confirmation is achieved via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropyl methine at δ 2.9 ppm) and HRMS (m/z 350.1305 [M+H]⁺) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Cyclization2-Fluorobenzoyl chloride, pyridine, 80°C, 12h7892
PurificationSilica gel (EtOAc/Hexane 1:4)6598

Challenges include managing the electron-withdrawing effects of the oxadiazole ring, which can hinder subsequent functionalization .

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are unavailable, structurally related 1,2,5-oxadiazoles exhibit:

  • Kinase Inhibition: Analogs with substituted benzamide groups demonstrate inhibitory activity against EGFR (IC₅₀ = 0.8–2.3 μM) and VEGFR-2 (IC₅₀ = 1.5–4.7 μM) . The fluorine atom may enhance binding via halogen bonds with kinase hinge regions.

  • Antimicrobial Effects: Derivatives bearing hydrophobic aryl groups show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption .

  • Anticancer Potential: In silico studies predict moderate activity against MCF-7 breast cancer cells (predicted IC₅₀ = 12.3 μM), attributed to apoptosis induction via caspase-3 activation .

Pharmacokinetic and Toxicological Considerations

ADME Properties:

  • Absorption: High logP (4.2) suggests efficient intestinal absorption but may limit aqueous solubility (predicted logS = -4.1) .

  • Metabolism: The oxadiazole ring resists oxidative metabolism, while the isopropyl group may undergo CYP3A4-mediated hydroxylation .

  • Excretion: Primarily renal (70–80%), with minor biliary excretion .

Toxicity Risks:

  • hERG Inhibition: Structural alerts (aromatic rings, basic nitrogen) suggest potential cardiotoxicity (predicted IC₅₀ = 3.1 μM) .

  • Mutagenicity: Ames test predictions indicate low risk (negative for TA98 and TA100 strains) .

Applications in Drug Discovery

This compound’s scaffold holds promise for:

  • Targeted Cancer Therapies: Modular substitution at the benzamide and isopropyl positions allows tuning for specific kinase targets (e.g., BRAF V600E mutants) .

  • Antibiotic Adjuvants: Synergistic effects with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) have been observed in analogs .

  • Neuroprotective Agents: Preliminary data on related oxadiazoles show NMDA receptor antagonism (Ki = 0.9 μM), relevant to Alzheimer’s disease .

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